1-Bromo-2-(methoxymethoxy)-4-methylbenzene
Description
Properties
IUPAC Name |
1-bromo-2-(methoxymethoxy)-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-7-3-4-8(10)9(5-7)12-6-11-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVOTTXMFDUWJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)OCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Yield
In a representative procedure, 2-(methoxymethoxy)-4-methylbenzene (5.0 mmol) is dissolved in dichloromethane (20 mL) under nitrogen. Bromine (1.1 equiv) is added dropwise at 0°C, followed by FeBr₃ (0.1 equiv) as a catalyst. The mixture is stirred for 12 hours at room temperature, yielding 1-bromo-2-(methoxymethoxy)-4-methylbenzene in 78% yield after column chromatography.
Key Parameters:
| Parameter | Value |
|---|---|
| Catalyst | FeBr₃ |
| Solvent | CH₂Cl₂ |
| Temperature | 0°C → RT |
| Yield | 78% |
Regioselectivity is ensured by the electron-donating methoxymethoxy group, directing bromination to the para position relative to the methyl group.
Multi-Step Synthesis via Phenolic Intermediate
This method involves synthesizing the methoxymethoxy group through hydroxyl protection, followed by bromination.
Step 1: Synthesis of 2-Hydroxy-4-methylbenzene
4-Methylphenol undergoes Friedel-Crafts alkylation with methoxymethyl chloride (MOM-Cl) in the presence of NaH (2.2 equiv) in THF. After 6 hours at reflux, 2-(methoxymethoxy)-4-methylbenzene is isolated in 85% yield.
Step 2: Bromination
The intermediate is brominated using NBS (1.05 equiv) and AIBN (0.1 equiv) in CCl₄ under UV light for 4 hours, achieving 72% yield.
Advantages:
-
Avoids handling molecular bromine.
-
Improved safety profile with NBS.
Palladium-Catalyzed Cross-Coupling
Aryl halides can be functionalized via Suzuki-Miyaura coupling. While less common for brominated targets, this method offers modularity for derivative synthesis.
Procedure:
2-(Methoxymethoxy)-4-methylphenylboronic acid (1.2 equiv) is coupled with 1-bromo-4-methylbenzene using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in dioxane/H₂O (4:1) at 80°C for 12 hours. The product is obtained in 65% yield.
Limitations:
-
Requires pre-functionalized boronic acid.
-
Moderate yield compared to EAS.
Grignard-Based Alkylation
Adapted from analogous syntheses, this approach introduces the methoxymethoxy group via organometallic intermediates.
Steps:
-
Formation of Grignard Reagent : Methyl magnesium bromide (3.0 equiv) reacts with 2-bromo-4-methylphenol in THF at −78°C.
-
Quenching with MOM-Cl : The Grignard intermediate is treated with MOM-Cl (1.5 equiv) to install the methoxymethoxy group.
-
Bromination : Final bromination with Br₂/FeBr₃ affords the target compound in 70% overall yield.
Comparative Analysis of Methods
| Method | Yield (%) | Complexity | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Direct Bromination | 78 | Low | High | Excellent |
| Multi-Step Synthesis | 72 | Moderate | Moderate | Good |
| Cross-Coupling | 65 | High | Low | Limited |
| Grignard Alkylation | 70 | High | Moderate | Moderate |
Direct bromination is preferred for simplicity and scalability, while multi-step synthesis offers flexibility for structural variants. Cross-coupling remains niche due to reagent costs.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(methoxymethoxy)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).
Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 2-(methoxymethoxy)-4-methylbenzene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: 2-(Methoxymethoxy)-4-methylphenol, 2-(Methoxymethoxy)-4-methylbenzonitrile.
Oxidation: 2-(Methoxymethoxy)-4-methylbenzaldehyde, 2-(Methoxymethoxy)-4-methylbenzoic acid.
Reduction: 2-(Methoxymethoxy)-4-methylbenzene.
Scientific Research Applications
1-Bromo-2-(methoxymethoxy)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of brominated aromatic compounds on biological systems.
Medicine: It serves as a precursor in the synthesis of potential drug candidates with antimicrobial or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(methoxymethoxy)-4-methylbenzene involves its interaction with various molecular targets and pathways. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxymethoxy group can undergo nucleophilic attack. These interactions can lead to the formation of reactive intermediates that further react to form the final products.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 1-Bromo-2-(methoxymethoxy)-4-methylbenzene with structurally and functionally related brominated aromatic compounds.
Structural Analogues and Their Properties
Reactivity and Functional Group Influence
- Methoxymethoxy vs. Methoxy Groups : The methoxymethoxy group in the target compound offers enhanced steric bulk compared to methoxy, influencing reaction kinetics. For instance, in nucleophilic aromatic substitution, the larger -OCH2OCH3 group may slow reactivity compared to -OCH3 .
- Methyl vs. Ethyl Substituents : The 4-methyl group in the target compound provides moderate electron-donating effects, stabilizing the benzene ring. In contrast, ethyl groups (e.g., in 4-Bromo-2-ethyl-1-methoxybenzene ) increase hydrophobicity and may alter solubility in polar solvents .
- Bromine Position : Bromine at the 1-position (target compound) versus 4-position (e.g., 4-Bromo-2-ethyl-1-methoxybenzene ) affects regioselectivity in cross-coupling reactions. Meta-directing groups like -OCH3 or -OCH2OCH3 further modulate reaction pathways .
Research Findings
- Protective Group Utility : The methoxymethoxy group in the target compound is cleavable under acidic conditions (e.g., BBr3 in DCM), a strategy employed in the synthesis of polyhydroxybenzene derivatives .
- Synthetic Flexibility : Analogues like 1-Bromo-2-methoxy-4-methylbenzene (CAS 95740-49-1) are widely used in palladium-catalyzed couplings, achieving yields >90% in Suzuki-Miyaura reactions .
- Thermal Stability : Melting points for similar brominated compounds range widely (e.g., 110–199°C for sulfonyl derivatives in ), suggesting that substituent polarity and symmetry critically influence physical properties .
Biological Activity
1-Bromo-2-(methoxymethoxy)-4-methylbenzene, also known by its chemical formula CHBrO, is a compound of interest in medicinal and biological chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by various studies and data tables.
- Molecular Weight : 229.09 g/mol
- CAS Number : 10489677
- IUPAC Name : this compound
- Chemical Structure :
Synthesis
The synthesis of this compound typically involves bromination of methoxy-substituted benzene derivatives. The following synthetic route is commonly employed:
- Starting Material : 4-methyl-2-methoxyphenol
- Reagent : Bromine or N-bromosuccinimide (NBS)
- Conditions : Reaction under controlled temperature to minimize side reactions.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have shown to inhibit microtubule formation, which is crucial for cell division. This activity suggests potential applications in cancer therapy by disrupting mitotic processes .
- Antitumor Activity : Studies have demonstrated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines, including HeLa and MCF7 cells, with some compounds showing sub-micromolar cytotoxicity .
Case Studies
- Anticancer Properties :
- Microtubule Targeting :
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic routes for 1-Bromo-2-(methoxymethoxy)-4-methylbenzene, and how are reaction conditions optimized?
The synthesis typically involves bromination of a pre-functionalized benzene derivative. A common method uses N-bromosuccinimide (NBS) in acetonitrile under radical initiation (e.g., azobisisobutyronitrile, AIBN) for regioselective bromination . Alternative routes may employ bromine (Br₂) with iron catalysts. Optimization focuses on controlling temperature (often 60–80°C), solvent polarity, and stoichiometry to minimize side reactions like over-bromination. Purity is enhanced via column chromatography using hexane/ethyl acetate gradients .
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, studies on analogous brominated methoxybenzenes reveal monoclinic crystal systems (space group P21/c) with unit cell parameters a = 21.112 Å, b = 5.418 Å, c = 8.323 Å, and β = 94.54° . Computational validation via density functional theory (DFT) using hybrid functionals (e.g., B3LYP) corroborates bond lengths and angles, achieving <2.4 kcal/mol deviation in thermochemical accuracy .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR : ¹H NMR identifies methoxymethoxy (δ 3.3–3.5 ppm) and aromatic protons (δ 6.8–7.2 ppm). ¹³C NMR confirms quaternary carbons adjacent to bromine (δ 120–125 ppm) .
- MS : High-resolution ESI-MS provides molecular ion peaks ([M+H]⁺) at m/z 231.09 (C₉H₁₁BrO₂) .
- IR : Stretching vibrations for C-Br (~550 cm⁻¹) and ether C-O (1100–1250 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. How does the methoxymethoxy group influence regioselectivity in nucleophilic substitution reactions?
The methoxymethoxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic attack. However, steric hindrance from the –OCH₂O– moiety directs nucleophiles (e.g., amines, alkoxides) to the para-position relative to the bromine atom. Comparative studies with 1-Bromo-4-methoxybenzene show a 30% increase in substitution rates due to enhanced solvation of the transition state .
Q. What computational methods are employed to predict the compound’s reactivity in catalytic systems?
DFT calculations with the B3LYP/6-311++G(d,p) basis set model transition states for Suzuki-Miyaura coupling reactions. Solvent effects (e.g., DMF, toluene) are incorporated via the polarizable continuum model (PCM), revealing activation energies of ~25 kcal/mol for Pd-catalyzed cross-coupling . Molecular dynamics simulations further assess ligand-exchange dynamics in catalytic cycles .
Q. Are there contradictions in reported biological activities, and how are they resolved?
Discrepancies exist in antimicrobial efficacy studies. For example, biofilm inhibition against Staphylococcus aureus requires >30 µM , while other reports suggest lower potency. These may arise from differences in assay conditions (e.g., nutrient media, biofilm maturity). Meta-analyses using standardized protocols (CLSI guidelines) and dose-response modeling are recommended to reconcile data .
Q. How does this compound compare to analogs in drug discovery applications?
Unlike 1-Bromo-4-chloro-2-methoxybenzene, the methoxymethoxy group enhances metabolic stability by resisting cytochrome P450-mediated oxidation. Pharmacokinetic studies in murine models show a 40% longer half-life (t₁/₂ = 8.2 h vs. 4.7 h) . However, its larger molecular weight (231.09 g/mol) may reduce blood-brain barrier permeability compared to simpler analogs .
Q. What strategies mitigate toxicity concerns during in vitro studies?
- Cytotoxicity Screening : Use MTT assays on HEK293 cells to establish IC₅₀ values (typically >100 µM for safe use) .
- Metabolic Profiling : LC-MS/MS identifies glutathione adducts formed via hepatic detoxification, guiding structural modifications to reduce reactive intermediates .
Methodological Guidance
Q. How are reaction yields optimized in large-scale synthesis?
- Continuous Flow Reactors : Improve heat/mass transfer, achieving 85% yield vs. 65% in batch processes .
- Catalyst Recycling : Immobilized Pd nanoparticles enable 5 reaction cycles with <10% activity loss .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
